molecular formula C19H33N5O B6798359 N-[2-[2-(dimethylamino)ethyl]pyrazol-3-yl]-9-azaspiro[5.6]dodecane-9-carboxamide

N-[2-[2-(dimethylamino)ethyl]pyrazol-3-yl]-9-azaspiro[5.6]dodecane-9-carboxamide

Cat. No.: B6798359
M. Wt: 347.5 g/mol
InChI Key: VTPXRGHNHCEWLI-UHFFFAOYSA-N
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Description

N-[2-[2-(dimethylamino)ethyl]pyrazol-3-yl]-9-azaspiro[5.6]dodecane-9-carboxamide is a complex organic compound featuring a pyrazole ring and a spirocyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. The presence of the dimethylamino group and the spirocyclic framework contributes to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-[2-[2-(dimethylamino)ethyl]pyrazol-3-yl]-9-azaspiro[5.6]dodecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N5O/c1-22(2)15-16-24-17(7-12-20-24)21-18(25)23-13-6-10-19(11-14-23)8-4-3-5-9-19/h7,12H,3-6,8-11,13-16H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPXRGHNHCEWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=CC=N1)NC(=O)N2CCCC3(CCCCC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(dimethylamino)ethyl]pyrazol-3-yl]-9-azaspiro[5.6]dodecane-9-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is usually introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the dimethylamino moiety.

    Spirocyclic Framework Construction: The spirocyclic structure is often formed through cyclization reactions involving the pyrazole ring and a suitable precursor, such as a cyclic ketone or lactam.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the dimethylamino group, leading to the formation of N-oxides and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyrazole ring and the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially distinct chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, N-[2-[2-(dimethylamino)ethyl]pyrazol-3-yl]-9-azaspiro[56]dodecane-9-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development, particularly in the areas of anti-inflammatory, analgesic, and anticancer therapies.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its unique structure and chemical properties may allow it to modulate biological pathways involved in disease processes, offering new avenues for the treatment of various conditions.

Industry

In industrial applications, the compound can be used as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for use in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-[2-(dimethylamino)ethyl]pyrazol-3-yl]-9-azaspiro[5.6]dodecane-9-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in inflammatory processes, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]pyrazole derivatives: These compounds share the pyrazole ring and dimethylamino group but lack the spirocyclic structure.

    Spirocyclic amides: These compounds feature the spirocyclic framework but may have different substituents on the pyrazole ring.

    Dimethylamino-substituted heterocycles: These compounds contain the dimethylamino group attached to various heterocyclic rings.

Uniqueness

N-[2-[2-(dimethylamino)ethyl]pyrazol-3-yl]-9-azaspiro[5.6]dodecane-9-carboxamide is unique due to its combination of a pyrazole ring, a dimethylamino group, and a spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new compounds with enhanced properties and applications.

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